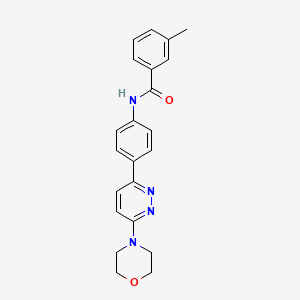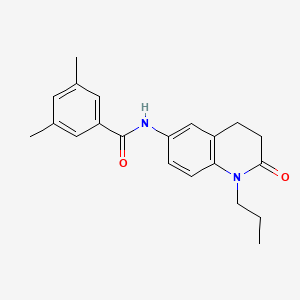
2-(3,4-dimethoxyphenethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound appears to contain a phenethylamine backbone, which is a common structure in many neurotransmitters like dopamine and adrenaline . It also has dimethoxy groups attached to the phenyl ring, which could potentially affect its polarity and interactions with other molecules .
Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on its functional groups. For example, the epoxy group could potentially undergo reactions with nucleophiles .Aplicaciones Científicas De Investigación
Crystal Structure Analysis
- Research on tricyclic imides, including the compound , has shown their importance in understanding molecular crystal structures and intermolecular hydrogen-bonding interactions. These studies provide insights into their structural and reactivity differences, valuable in materials science and pharmaceutical research (Mitchell et al., 2013).
Synthesis and Molecular Structure
- The synthesis of novel N-aminoimides, closely related to the compound, has been explored. This research is crucial for developing new synthetic routes and understanding the molecular and crystal structure of these compounds, which is significant for the development of new materials and drugs (Struga et al., 2007).
Derivative Synthesis
- Studies have been conducted on the synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives starting from compounds similar to the one . This research is important for the development of new chemical entities with potential applications in various fields, including medicinal chemistry (Tan et al., 2016).
Structural and Theoretical Studies
- Theoretical and structural studies of norcantharidine derivatives, related to the compound, have been reported. These studies are significant for understanding the supramolecular interactions and structural characteristics, which are crucial in drug design and materials science (Tan et al., 2020).
Polysubstituted Isoindole-1,3-dione Analogues
- Research on the synthesis of new polysubstituted isoindole-1,3-diones provides valuable insights into the creation of novel compounds with potential applications in pharmaceuticals and materials science (Tan et al., 2014).
Halogen Bonding Studies
- The role of halogen substituents in halogen bonding has been studied in compounds similar to the one . Such research is vital in understanding molecular interactions, which is fundamental in the design of new molecules for various applications (Gurbanov et al., 2021).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-[2-(3,4-dimethoxyphenyl)ethyl]-3a,4,7,7a-tetrahydro-4,7-epoxyisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-22-11-4-3-10(9-14(11)23-2)7-8-19-17(20)15-12-5-6-13(24-12)16(15)18(19)21/h3-6,9,12-13,15-16H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYAZKECBAROYGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3C4C=CC(C3C2=O)O4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethoxyphenethyl)-3a,4,7,7a-tetrahydro-1H-4,7-epoxyisoindole-1,3(2H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-[4-Cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl]piperidin-4-yl]prop-2-enamide](/img/structure/B2632429.png)
![2-[1-Hydroxy-4-[(2,4,5-trimethylphenyl)sulfonylamino]naphthalen-2-yl]sulfanylacetic acid](/img/structure/B2632430.png)


![2-Chloro-N-[6-(4-sulfamoylpyrazol-1-yl)pyridin-3-yl]acetamide](/img/structure/B2632434.png)

![6-{3-[(5-chloro-2-hydroxybenzyl)amino]-1-pyrrolidinyl}-N~3~-(3-fluorophenyl)nicotinamide](/img/structure/B2632439.png)

![2-(4-Ethoxybenzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2632444.png)

![1-[2-(Trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]prop-2-en-1-one](/img/structure/B2632447.png)

![3-(Benzenesulfonyl)-6-ethoxy-4-[4-(4-fluorophenyl)piperazin-1-yl]quinoline](/img/structure/B2632449.png)
